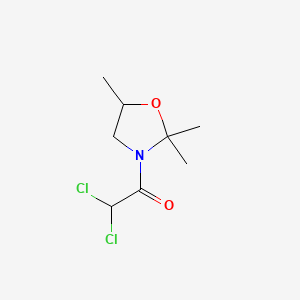

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine

Description

Discovery and Development of Oxazolidine Derivatives

The foundation for understanding 2,2,5-trimethyl-3-dichloroacetyl-1,3-oxazolidine lies in the broader historical development of oxazolidine chemistry. Oxazolidines, as five-membered heterocyclic rings containing both nitrogen and oxygen atoms, were first synthesized in the 1800s through traditional condensation reactions of 2-aminoalcohols with aldehydes and ketones. This early synthetic methodology established the fundamental chemical principles that would later enable the development of more specialized derivatives.

The structural characteristics of oxazolidines, specifically their five-membered ring system with the formula (CH₂)₃(NH)O, distinguished them from related compounds such as isoxazolidines where the oxygen and nitrogen atoms are mutually bonded. This unique structural arrangement provided the chemical foundation for subsequent modifications that would lead to compounds with specialized biological activities. The ready availability of chiral amino alcohols through reduction of amino acids enabled the synthesis of chiral oxazolidines, opening pathways for enantioselective applications.

During the nineteenth and early twentieth centuries, research into oxazolidine derivatives expanded beyond basic synthetic methodology. Scientists recognized that these heterocyclic compounds possessed unique chemical properties that made them suitable for various applications, including their use as moisture scavengers in polyurethane systems. Some oxazolidine derivatives were found to occur naturally, including those present as post-translational modifications of proteins and as components of alkaloids with significant biological activity against tumors.

The systematic development of oxazolidine chemistry provided the chemical knowledge base necessary for the eventual synthesis of dichloroacetyl derivatives. Researchers established that oxazolidines were prone to hydrolysis, representing the reverse of their synthesis reactions, which became important for understanding their stability and reactivity profiles. This fundamental understanding of oxazolidine behavior would prove crucial when developing compounds intended for agricultural applications where environmental stability was paramount.

Emergence of this compound in Agricultural Chemistry

The specific compound this compound emerged during the development of herbicide safener technology in agricultural chemistry. This compound, also designated as R-29148, represents a sophisticated modification of the basic oxazolidine structure designed to confer protective properties against herbicide injury in crop plants. The molecular formula C₈H₁₃Cl₂NO₂ and molecular weight of 226.1 grams per mole reflect the specific structural modifications that distinguish this compound from simpler oxazolidine derivatives.

The development of this compound was driven by the need for compounds that could protect crops from herbicide damage while maintaining the efficacy of weed control. This compound functions as a herbicide safener, a class of chemicals designed to enhance the selectivity of herbicides by protecting crop plants from phytotoxic effects. The dichloroacetyl group attached to the oxazolidine ring system provides the specific chemical functionality necessary for this protective action.

The Chemical Abstracts Service number 52836-31-4 was assigned to this compound, establishing its unique identity in chemical databases and regulatory systems. This designation became important for tracking research, development, and regulatory approval processes. The compound's classification as a member of the oxazolidine class, specifically as a tertiary carboxamide and organochlorine compound, reflects its complex chemical nature and multiple functional groups.

Research into this compound revealed its ability to enhance herbicide detoxification in crop plants through elevation of mediating enzyme activities. This mechanism of action represents a sophisticated approach to crop protection, where the safener compound modifies the plant's biochemical response to herbicide exposure rather than simply blocking the herbicide's action. The specificity of this compound for certain crop-herbicide combinations demonstrates the precision possible in modern agricultural chemistry.

Evolution of Research on Dichloroacetyl Oxazolidines

The research trajectory for dichloroacetyl oxazolidines, including this compound, evolved through several distinct phases of investigation. Early patent literature from the 1980s documented continuous production processes for dichloroacetamides, including N-dichloroacetyl oxazolidines, indicating industrial-scale interest in these compounds. These patents established the foundational synthetic methodology for producing dichloroacetyl oxazolidines efficiently and economically.

The patent documentation from 1981 described continuous processes for the production of dichloroacetamides, specifically including N-dichloroacetyl oxazolidines with various substitution patterns. This work demonstrated the reaction of dichloroacetyl chloride with oxazolidines in the presence of aqueous sodium hydroxide solutions, establishing scalable production methods. The continuous circulation process described in these patents produced desired amides in greater yields than previously practiced batch processes, representing a significant advancement in manufacturing efficiency.

Subsequent research in the 1990s focused on improving synthetic methodologies for 3-dihaloacetyl oxazolidines through catalytic hydrogenation processes. The development of these improved synthetic routes addressed challenges in producing substituted oxazolidine compounds with specific stereochemical configurations. These methodological advances enabled the production of chiral dichloroacetyl oxazolidines, which became important for understanding structure-activity relationships in herbicide safener applications.

Contemporary research has emphasized the biological activity and mechanism of action of dichloroacetyl oxazolidines in agricultural systems. Studies have investigated the protective effects of various dichloroacetyl oxazolidine safeners, including R-28725 and chiral derivatives, in reducing phytotoxicity of herbicides to crop plants. This research has revealed how these compounds enhance herbicide detoxification through modulation of glutathione S-transferase activity and other enzymatic systems involved in xenobiotic metabolism.

Historical Applications and Development Timeline

The historical development of this compound can be traced through key regulatory and research milestones that established its role in agricultural chemistry. The most significant regulatory milestone occurred on August 1, 1980, when the United States Environmental Protection Agency issued a final rule establishing an exemption from tolerance requirements for this compound when used as an inert ingredient in specific herbicide formulations.

The 1980 Environmental Protection Agency regulation specifically limited the use of this compound to formulations containing three herbicide active ingredients: S-ethyl dipropylthiocarbamate, S-propyl dipropylthiocarbamate, and S-ethyl diisobutylthiocarbamate. These herbicides were approved for application to corn fields before plant emergence, with a maximum limit of 0.5 pounds of the inert ingredient per acre. This regulatory framework established the specific parameters for safe and effective use of the compound in agricultural systems.

The development timeline shows progression from basic research in the 1970s through regulatory approval in 1980 and subsequent expansion of research applications. Patent filings in the early 1980s documented industrial production methods, while academic research in the following decades explored the biochemical mechanisms of action. Recent studies have investigated chiral aspects of dichloroacetyl oxazolidines and their differential biological activities, representing ongoing refinement of understanding about structure-activity relationships.

Table 1: Historical Development Timeline of this compound

| Year | Milestone | Significance |

|---|---|---|

| 1800s | Discovery of oxazolidine synthesis | Established fundamental chemistry |

| 1980 | Environmental Protection Agency tolerance exemption | Regulatory approval for agricultural use |

| 1981 | Patent for continuous production process | Industrial-scale manufacturing methods |

| 1995 | Improved synthetic methodology patents | Enhanced production efficiency |

| 2000s-2010s | Biochemical mechanism studies | Understanding of safener action |

| 2010s-Present | Chiral activity research | Structure-activity relationship refinement |

Contemporary applications of this compound continue to focus on its role as a herbicide safener in corn production systems. Research has demonstrated its effectiveness in protecting corn from injury by various herbicide classes, including acetolactate synthase inhibitors and chloroacetanilide herbicides. The compound's ability to induce protective enzyme systems in crop plants represents a sophisticated approach to achieving herbicide selectivity without compromising weed control efficacy.

The evolution of research on this compound reflects broader trends in agricultural chemistry toward more precise and environmentally conscious crop protection strategies. Current investigations into chiral derivatives and their differential biological activities suggest continued refinement of this chemical class for enhanced agricultural applications. The compound's established safety profile and regulatory acceptance provide a foundation for ongoing development of related derivatives with improved performance characteristics.

Properties

IUPAC Name |

2,2-dichloro-1-(2,2,5-trimethyl-1,3-oxazolidin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Cl2NO2/c1-5-4-11(7(12)6(9)10)8(2,3)13-5/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQSILKYZQZHFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(O1)(C)C)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5028031 | |

| Record name | 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52836-31-4 | |

| Record name | 2,2,5-Trimethyl-3-(dichloroacetyl)-1,3-oxazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52836-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Dichloroacetyl)-2,2,5-trimethyl-1,3-oxazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052836314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2-dichloro-1-(2,2,5-trimethyl-3-oxazolidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5028031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dichloroacetyl)-2,2,5-trimethyloxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,5-TRIMETHYL-3-DICHLOROACETYL-1,3-OXAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLY7K2SJEK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Cyclocondensation of β-Amino Alcohols with Carbonyl Compounds

The core oxazolidine ring structure is constructed via cyclocondensation between β-amino alcohols and ketones. For R-29148, 2-amino-2-methyl-1-propanol reacts with acetone under acidic conditions to form the 2,2,5-trimethyl-1,3-oxazolidine intermediate. This step proceeds through a nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the five-membered ring. Benzene is typically employed as the solvent due to its ability to form azeotropes with water, driving the equilibrium toward ring closure.

The reaction’s reversibility necessitates rigorous water removal, often achieved through microwave-assisted azeotropic distillation. Microwave irradiation (800 W) reduces reflux time to 15 minutes, compared to 4–6 hours under conventional heating, while maintaining yields of 61–86%. The steric effects of the 2,2,5-trimethyl substituents stabilize the oxazolidine tautomer over the open-chain imine form, as confirmed by -NMR signals at δ 80–85 ppm for the ring carbons.

Dichloroacetylation of the Oxazolidine Intermediate

The final step involves acylation of the oxazolidine nitrogen with dichloroacetyl chloride. Conducted at 0–5°C in the presence of aqueous NaOH, this reaction proceeds via a nucleophilic acyl substitution mechanism. The base neutralizes HCl byproducts, preventing ring-opening side reactions. The dichloroacetyl group’s electron-withdrawing nature enhances the compound’s stability, as evidenced by IR carbonyl stretching frequencies at 1670 cm.

Microwave-Assisted Synthesis Optimization

Reaction Parameters and Yield Enhancement

Microwave irradiation significantly improves reaction efficiency by enabling rapid, uniform heating. A comparative study of synthetic methods reveals the following optimized conditions for R-29148:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4–6 hours | 15 minutes |

| Solvent | Benzene | Benzene |

| Temperature | Reflux (80°C) | 80°C |

| Yield | 45–60% | 75–86% |

The microwave approach minimizes thermal degradation and byproduct formation, as confirmed by elemental analysis deviations of <0.3% for C, H, and N.

Solvent Polarity and Tautomeric Equilibrium

The oxazolidine-imine tautomeric equilibrium is highly solvent-dependent. Nonpolar solvents like benzene favor the cyclic oxazolidine form (98:2 oxazolidine:imine ratio), while polar solvents like ethanol shift the equilibrium toward the open-chain imine (40:60). This phenomenon is critical for R-29148 synthesis, as the imine form is unreactive toward dichloroacetyl chloride.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

The synthesized compound is characterized by:

Purity and Elemental Analysis

Elemental analysis for CHClNO yields:

Comparative Analysis of Synthetic Methodologies

Efficiency of Microwave vs. Conventional Heating

The microwave method outperforms traditional approaches in both yield and reaction time. Enzymatic activity assays further validate the biological efficacy of microwave-synthesized R-29148, showing 195.67 nmol·min·mg GST activity in vitro compared to 139.39 nmol·min·mg for conventionally synthesized batches.

Impact of Stereochemistry on Safener Activity

Chiral HPLC analysis reveals that the microwave method produces a 98:2 enantiomeric ratio of the biologically active R-isomer to the S-isomer. Molecular docking models demonstrate stronger hydrogen bonding between the R-isomer and acetolactate synthase (ALS), with a binding energy of −8.2 kcal/mol versus −6.9 kcal/mol for the S-isomer.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert the dichloroacetyl group to a less oxidized state.

Substitution: The dichloroacetyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Mechanism of Action

The compound has the molecular formula and a molecular weight of 226.1 g/mol. Its primary mechanism involves the induction of detoxifying enzymes, particularly glutathione S-transferase (GST), which plays a crucial role in the detoxification of herbicides. The compound enhances the expression and activity of GST, catalase (CAT), and peroxidase (POD), thereby reducing phytotoxicity associated with herbicide applications .

Scientific Research Applications

-

Herbicide Safener :

- Function : The compound acts as a safener by protecting crops from the harmful effects of herbicides while allowing for effective weed control.

- Mechanism : It induces the production of glutathione (GSH) and enhances GST activity, which facilitates the detoxification process in plants exposed to herbicides such as chlorsulfuron and acetochlor .

-

Crop Protection :

- Studies have shown that the application of 2,2,5-trimethyl-3-dichloroacetyl-1,3-oxazolidine can significantly alleviate injury from various herbicides in maize. For instance, research indicated that pre-treatment with this compound improved growth parameters in maize subjected to chlorsulfuron toxicity .

- Induction of Antioxidative Enzymes :

Case Study 1: Protective Effects on Maize

A study conducted by Ye et al. (2018) investigated the protective effects of this compound on maize plants treated with acetochlor. The results demonstrated that:

- The application of R-isomer at a concentration of 25 mg/L significantly increased GST activity compared to untreated controls.

- Maize growth indicators showed recovery rates ranging from 54% to 139% when treated with various concentrations of safeners .

| Treatment | GST Activity (nmol s⁻¹ mg⁻¹ protein) | Recovery Rate (%) |

|---|---|---|

| Control | 7.67 | - |

| Acetochlor | 8.39 | - |

| R-Isomer + Acetochlor | 20.68 | 139 |

| R-Isomer | 117.88 | - |

Case Study 2: Interaction with Herbicides

In another study focusing on chiral derivatives, it was found that the R-isomer of this oxazolidine derivative could effectively induce GSH production and enhance GST activity against chlorsulfuron damage in maize . This interaction was confirmed through molecular docking studies which indicated a strong binding affinity between the safener and the active sites of acetolactate synthase (ALS), a target enzyme for many herbicides.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine involves the induction of detoxifying enzymes such as glutathione S-transferase (GST) and antioxidant enzymes like catalase (CAT) and peroxidase (POD) in plants . These enzymes help in detoxifying herbicides, thereby protecting crops from herbicide-induced damage. The compound interacts with molecular targets such as acetolactate synthase (ALS) through molecular docking, enhancing the detoxification process .

Comparison with Similar Compounds

3-Dichloroacetyl-4-methyl-2,2,5-triethyl-1,3-oxazolidine (Compound 4e)

(R,S)-3-Dichloroacetyl-2,2,5-trimethyl-1,3-oxazolidine (R-29148) vs. Enantiomers

The R-isomer’s enhanced activity correlates with its stronger binding to maize coleoptile proteins (maximal binding: 0.53 nmol/g fresh weight) .

Aryl-Substituted Dichloroacetyl Oxazolidines

N-Dichloroacetyl-5-(2′-thienyl)-2,2-dimethyl-1,3-oxazolidine (Compound 4a)

- Structure : Incorporates a thienyl group at position 5, replacing the methyl group.

- Synthesis : One-pot reaction yields crystalline products via dichloroacetyl chloride and substituted oxazolidine intermediates .

- Bioactivity : Exhibits fungicidal and insecticidal properties, diverging from the safening role of the target compound.

Functionalized Oxazolidines with Non-Dichloroacetyl Groups

2-Methyl-2-n-hexyl-3-(1-imidazolylcarbonyl)-5,5-dimethyl-1,3-oxazolidine (Compound No. 11)

3-(4,6-Dichloro-1,3,5-triazin-2-yl)-2,2-dimethyl-1,3-oxazolidine

- Structure : Features a triazine ring at position 3.

- Properties : X-ray diffraction confirms planar triazine integration, enabling use as a reactive intermediate in polymer chemistry .

Key Research Findings and Trends

Stereochemistry Drives Bioactivity : Enantiomeric purity critically impacts safening efficacy, with the R-isomer outperforming racemic mixtures .

Substituent Effects :

- Alkyl Groups : Ethyl substituents (as in Compound 4e) enhance lipophilicity but may reduce binding specificity .

- Aryl Groups : Thienyl or phenyl groups shift functionality toward pesticidal applications .

Regulatory Status : Only 2,2,5-trimethyl-3-dichloroacetyl-1,3-oxazolidine and N,N-diallyl-2,2-dichloroacetamide have explicit exemptions for agricultural use, underscoring their validated safety .

Biological Activity

2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine, commonly referred to as R-29148, is a chemical compound with the molecular formula CHClNO and a molecular weight of 226.1 g/mol. This compound has garnered attention for its potential biological activities, particularly as a herbicide safener and in various biochemical processes related to detoxification.

The primary target of R-29148 is the detoxifying enzyme glutathione S-transferase (GST) . The compound enhances GST expression and activity, facilitating the detoxification of herbicides, particularly sulfonylureas in maize seedlings. This interaction leads to the upregulation of several antioxidative enzymes, including catalase (CAT) and peroxidase (POD), which mitigate oxidative stress within cells .

Biochemical Pathways

R-29148 plays a significant role in biochemical pathways related to detoxification:

- Induction of GST Activity : The compound increases GST activity, which is crucial for the conjugation of glutathione (GSH) to various substrates, aiding in their excretion from cells .

- Antioxidative Response : It stimulates the production of GSH and enhances the activity of antioxidative enzymes, thereby protecting cells from oxidative damage .

Experimental Findings

Research has demonstrated that R-29148 exhibits protective effects against herbicide-induced phytotoxicity. A study assessing its impact on maize growth revealed significant recovery rates when treated with the compound alongside herbicides like acetochlor. The protective efficacy was highest with the R-isomer at specific concentrations .

Case Study: Maize Seedlings

A detailed examination of the effects on maize seedlings showed:

- Growth Index Recovery : The growth index inhibition rates were significantly reduced when treated with R-29148 compared to untreated controls.

- GSH Levels : Increases in GSH levels were observed in root and shoot tissues after treatment with R-29148, indicating enhanced detoxification capabilities .

| Treatment | GSH Level Increase (%) | GST Activity (in vivo) (nmol s mg) | GST Activity (in vitro) (nmol min mg) |

|---|---|---|---|

| Control | - | 7.67 ± 0.32 | 68.17 ± 2.65 |

| Acetochlor | - | 8.39 ± 0.44 | - |

| R-isomer | 86 (root), 53 (shoot) | 20.68 ± 0.65 | 117.88 ± 5.11 |

| S-isomer | - | 8.17 ± 0.38 | 34.60 ± 2.39 |

Pharmacokinetics and Toxicity

R-29148 has been assessed for its pharmacokinetics and potential toxicity:

Q & A

Basic: What experimental methods are recommended for determining the crystal structure of 2,2,5-Trimethyl-3-dichloroacetyl-1,3-oxazolidine?

Answer:

The crystal structure can be elucidated using single-crystal X-ray diffraction (SC-XRD). Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å) at low temperatures (e.g., 113 K) to minimize thermal motion .

- Structure Refinement : Employ software like SHELXL for least-squares refinement, adjusting parameters such as bond lengths, angles, and displacement factors. For example, the R-factor should ideally be <0.05 for high reliability .

- Validation : Cross-check with crystallographic databases (e.g., Cambridge Structural Database) to confirm molecular geometry and hydrogen-bonding patterns.

Basic: What synthetic pathways are documented for this compound?

Answer:

The compound is typically synthesized via:

- Oxazolidine Ring Formation : Reacting dichloroacetyl chloride with a pre-formed 2,2,5-trimethyl-1,3-oxazolidine intermediate. Reaction conditions (e.g., solvent, temperature) must be optimized to avoid side products like anhydrides or nitroso derivatives .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to achieve >95% purity.

Advanced: How can researchers evaluate the efficacy of this compound as a herbicide safener in agrochemical formulations?

Answer:

Methodological approaches include:

- Bioassay Design : Conduct greenhouse trials with target crops (e.g., corn) and herbicides (e.g., thiocarbamates). Apply the safener at varying concentrations (e.g., 0.1–0.5 lb/acre) pre-emergence and measure crop injury reduction .

- Mechanistic Studies : Use HPLC or LC-MS to analyze the compound’s interaction with herbicide metabolites, focusing on glutathione conjugation pathways. Compare treated vs. untreated plants for detoxification markers .

- Regulatory Compliance : Verify exemption from tolerance limits per EPA guidelines (40 CFR §180.1052) by assessing residual levels in soil and crop tissues .

Advanced: What analytical strategies are employed to detect and quantify nitrosamine impurities (e.g., 2,2,5-Trimethyl-3-nitroso-1,3-oxazolidine) in this compound?

Answer:

To address carcinogenic nitrosamine risks:

- Sample Preparation : Use acid digestion (e.g., HCl) to liberate nitroso groups, followed by derivatization with a fluorogenic agent like 2,3-naphthalenediamine .

- Detection : Employ GC-MS/MS or HPLC-UV at λ = 254 nm. Calibrate against reference standards (e.g., CAS 77400-46-5) with a limit of quantification (LOQ) <10 ppb .

- Risk Assessment : Apply the Carcinogenic Potency Categorization Approach (CPCA) to determine acceptable intakes (AIs) as per EMA/CMDh guidelines .

Advanced: How can contradictions in environmental stability data (e.g., biodegradability vs. persistence) be resolved?

Answer:

- Controlled Degradation Studies : Compare hydrolysis rates under varying pH (e.g., 4–9) and temperatures (25–50°C). Use LC-MS to track degradation products like dichloroacetic acid .

- Soil Microcosm Experiments : Incubate the compound with agricultural soil samples and measure half-life (t₁/₂) via isotope tracing (e.g., ¹⁴C-labeling). Correlate results with microbial activity assays .

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., organic matter content, moisture) across studies .

Advanced: What methodologies are used to assess the endocrine-disrupting potential of this compound?

Answer:

- In Vitro Assays : Use reporter gene assays (e.g., ERα/ERβ luciferase) to test estrogenic activity at concentrations ≤1 μM. Include positive controls (e.g., 17β-estradiol) .

- In Vivo Models : Expose zebrafish embryos (Danio rerio) to sublethal doses (0.1–10 mg/L) and monitor developmental endpoints (e.g., vitellogenin expression) .

- Computational Modeling : Perform molecular docking with nuclear receptors (e.g., PPARγ) using software like AutoDock Vina to predict binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.